molecular formula C9H13N3O2 B2886542 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid CAS No. 781654-86-2

3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid

Cat. No.: B2886542
CAS No.: 781654-86-2
M. Wt: 195.222
InChI Key: OVOOMKQEFDAYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dimethylpyrimidin-2-yl)amino]propanoic Acid is a synthetic organic compound featuring a propanoic acid backbone linked via an amino group to a 4,6-dimethylpyrimidine moiety. The pyrimidine ring, a heterocyclic aromatic system, is substituted with methyl groups at the 4- and 6-positions, enhancing its lipophilicity and steric bulk. The compound’s molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 211.22 g/mol. Its XLogP (a measure of hydrophobicity) is estimated to be ~1.2, suggesting moderate solubility in aqueous environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-5-7(2)12-9(11-6)10-4-3-8(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOOMKQEFDAYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with a suitable propanoic acid derivative. One common method is the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The target compound’s XLogP (~1.2) is significantly lower than derivatives with bulky substituents (e.g., sulfanyl-pyrrolidone in , XLogP 3.5) or aromatic groups (e.g., dichlorophenoxy in , XLogP ~4.0).
  • Solubility : The dihydrochloride salt in exhibits higher aqueous solubility due to ionic character, whereas esterified analogs () are more lipophilic.
  • Bioactivity Potential: The piperazine linker in may enhance binding to biological targets (e.g., receptors), while the sulfanyl group in could influence redox activity.

Research Findings and Implications

  • Structural Flexibility : Modifications like piperazine linkers () or sulfanyl bridges () demonstrate how substituents tune physicochemical and biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid?

  • Methodological Answer : A common approach involves coupling a pyrimidine derivative with a propanoic acid precursor. For example, describes a reaction where 4-(4,6-dimethoxypyrimidin-2-yloxy)benzenamine is reacted with methyl 2-chloropropanoate in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 10 hours. For the target compound, the methoxy groups would be replaced with methyl groups, requiring adjustments in starting materials. Post-reaction purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is critical for isolating the product .

Q. How is the structural conformation of this compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard. and provide bond angles (e.g., C4—N1—C1 = 114.2°) and torsion angles (e.g., N1—C4—N2—C3 = −1.4°), which can be compared to computational models (DFT or molecular dynamics simulations) to resolve ambiguities. Solid-state NMR and FT-IR (as in ) further confirm functional groups like the carboxylic acid and pyrimidine ring .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or dehydrogenase targets) and receptor-binding studies (e.g., fluorescence polarization or SPR) are typical. highlights the importance of structural features like the pyrimidine ring in modulating biochemical pathways. Cell viability assays (MTT or resazurin) can assess cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Systematic parameter variation is key. For example:

  • Solvent : Replace DMF with acetonitrile (lower boiling point) to reduce side reactions ().
  • Catalyst : Explore palladium on carbon (Pd/C) for coupling steps ().
  • Temperature : Lower reaction temperatures (e.g., 80°C) may improve selectivity ().
    Yield tracking via HPLC () and kinetic studies can identify optimal conditions .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data (e.g., ¹H NMR δ 8.39 ppm in ) with density functional theory (DFT)-predicted shifts. For crystallographic discrepancies, refine occupancy factors or check for solvent inclusion (). NIST databases () provide reference spectra for validation .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens) and test bioactivity ( ).
  • Computational Docking : Use AutoDock or Schrödinger to predict binding modes with targets like dihydrofolate reductase.
  • Metabolic Profiling : LC-MS/MS can track metabolite formation ().
    SAR trends from (e.g., pyrimidine interactions with enzymes) guide hypothesis-driven experiments .

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance permeability ().
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Dissolve in PBS at pH 7.4 (carboxylic acid deprotonation).
    Dynamic light scattering (DLS) monitors aggregation () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.